molecular formula C26H25N5O4 B14113202 ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

Cat. No.: B14113202
M. Wt: 471.5 g/mol
InChI Key: MENUIGSTTDBSRI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multi-step organic reactions. One common method involves the alkylation of a sodium salt precursor with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . This reaction results in the formation of the desired ester along with minor by-products, which can be separated using preparative techniques such as crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and reducing inflammation or pain .

Comparison with Similar Compounds

Ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 4-{1-methyl-2,4-dioxo-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H25N5O4

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C26H25N5O4/c1-3-35-24(33)19-11-13-20(14-12-19)29-16-17-30-21-22(27-25(29)30)28(2)26(34)31(23(21)32)15-7-10-18-8-5-4-6-9-18/h4-14H,3,15-17H2,1-2H3/b10-7+

InChI Key

MENUIGSTTDBSRI-JXMROGBWSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C/C=C/C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.